4-Chloro-5-(trifluoromethyl)nicotinic acid
Description
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYKVXUPVYMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Step
The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials. In the presence of potassium hydroxide (), these substrates undergo cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. This step is typically conducted in ethanol at reflux conditions (70–80°C) for 6–8 hours. The reaction proceeds via a Knorr-type mechanism, where the enolate of ethyl trifluoroacetoacetate attacks the nitrile group of cyanoacetamide, followed by dehydration to form the pyridine ring.
Key Conditions :
Chlorination with Phosphorus Oxychloride (POCl3\text{POCl}_3POCl3)
The dihydroxy intermediate is treated with excess to replace hydroxyl groups with chlorine atoms. This exothermic reaction requires careful temperature control (0–5°C initially, then warming to 80°C) to avoid decomposition. The product, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, is isolated via distillation under reduced pressure.
Optimized Parameters :
Hydrogenolysis and Hydrolysis
The final steps involve either hydrogenolysis followed by hydrolysis or vice versa:
Pathway A: Hydrolysis First
-
Hydrolysis : The chlorinated intermediate is refluxed with aqueous (70%) in ethanol to hydrolyze the nitrile to a carboxylic acid, yielding 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid.
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Hydrogenolysis : Palladium on carbon (, 5 wt%) catalyzes the removal of chlorine atoms under pressure (1.8 MPa) in ethanol at 80°C.
Pathway B: Hydrogenolysis First
-
Hydrogenolysis : Direct treatment of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine with and reduces the nitrile to an amine, which is subsequently hydrolyzed to the carboxylic acid.
Comparative Data :
| Pathway | Reaction Conditions | Yield |
|---|---|---|
| A | Hydrolysis (6 h), Hydrogenolysis (2 h) | 91.2% |
| B | Hydrogenolysis (3 h), Hydrolysis (6 h) | 88.5% |
Acylation-Cyclization-Hydrolysis Method
Acylation with Trifluoroacetyl Chloride
In this alternative route, trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of a tertiary amine catalyst (e.g., triethylamine) to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one. The reaction is conducted at −10°C to 30°C to minimize side reactions.
Critical Parameters :
Cyclization with 3-Amino Acrylonitrile
The enone intermediate undergoes cyclization with 3-amino acrylonitrile in the presence of a strong base (e.g., ) to form 4-trifluoromethylnicotinonitrile. This step proceeds via a Michael addition followed by intramolecular cyclization.
Reaction Profile :
Hydrolysis to Nicotinic Acid
The nitrile group is hydrolyzed to a carboxylic acid using aqueous under reflux, followed by acidification with HCl to precipitate the product.
Optimization Insights :
Comparative Analysis of Methods
| Parameter | Cyclization-Chlorination Method | Acylation-Cyclization Method |
|---|---|---|
| Starting Materials | Ethyl trifluoroacetoacetate | Trifluoroacetyl chloride |
| Key Steps | Cyclization, Chlorination | Acylation, Cyclization |
| Catalyst System | , | Triethylamine, |
| Total Yield | 91.2% | 89% |
| Scalability | High (industrial patents) | Moderate (requires low temps) |
| Byproduct Management | Requires neutralization | Minimal waste generation |
Industrial Production Considerations
The cyclization-chlorination route is favored for large-scale production due to its robust yields (>90%) and compatibility with continuous flow reactors. However, the use of necessitates stringent safety protocols for handling corrosive reagents. In contrast, the acylation-cyclization method avoids chlorinated intermediates, reducing environmental impact but requiring precise temperature control during acylation .
Chemical Reactions Analysis
4-Chloro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)nicotinic acid has several scientific research applications:
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is used in the synthesis of materials with specific electronic properties, leveraging the unique characteristics of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)nicotinic acid depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets . In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .
Comparison with Similar Compounds
Substituent Positional Isomers
2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3)
- Structure : Cl at position 2, CF₃ at position 5, COOH at position 3.
- Molecular Formula: C₇H₃ClF₃NO₂.
- Molecular Weight : 225.55 g/mol.
- This positional change may alter binding affinity in biological systems .
4-Chloro-5-(trifluoromethyl)nicotinic Acid (Hypothetical)
- Structure : Cl at position 4, CF₃ at position 5, COOH at position 3.
- Expected Properties : The meta-positioned Cl (relative to COOH) may result in lower acidity compared to the 2-chloro isomer due to reduced electron-withdrawing effects on the carboxylic acid.
Trifluoromethyl vs. Methyl Substituents
2-Chloro-5-methylnicotinic Acid (CAS 66909-30-6)
- Structure : Cl at position 2, CH₃ at position 5.
- Molecular Formula: C₇H₆ClNO₂.
- Molecular Weight : 187.58 g/mol (calculated).
- Comparison : Replacing CF₃ with CH₃ reduces electron-withdrawing effects, leading to a higher pKa (less acidic COOH). The methyl group may improve lipophilicity but decrease metabolic stability compared to CF₃ analogs .
Aromatic Ring-Substituted Derivatives
5-(4-Trifluoromethoxyphenyl)-nicotinic Acid (CAS 898796-62-8)
- Structure : CF₃O-substituted phenyl at position 5, COOH at position 3.
- Molecular Formula: C₁₃H₈F₃NO₃.
- Molecular Weight : 283.2 g/mol.
- Key Properties :
2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic Acid (CAS 2088945-45-1)
Structural and Functional Comparison Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties | Applications |
|---|---|---|---|---|---|
| This compound | Cl (4), CF₃ (5), COOH (3) | C₇H₃ClF₃NO₂ | 225.55 (hypothetical) | Moderate acidity, potential metabolic stability | Pharmaceutical intermediates |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Cl (2), CF₃ (5), COOH (3) | C₇H₃ClF₃NO₂ | 225.55 | High acidity, steric hindrance | Organic synthesis, enzyme inhibition |
| 5-(4-Trifluoromethoxyphenyl)-nicotinic acid | CF₃O-Ph (5), COOH (3) | C₁₃H₈F₃NO₃ | 283.2 | pKa 2.04, high lipophilicity | Drug development, medical ingredients |
| 2-Chloro-5-methylnicotinic acid | Cl (2), CH₃ (5), COOH (3) | C₇H₆ClNO₂ | 187.58 | Lower acidity, improved solubility | Research, chemical synthesis |
Research Findings and Implications
- Electron-Withdrawing Effects : CF₃ and Cl groups lower the pKa of nicotinic acid derivatives, enhancing reactivity in esterification and amidation reactions .
- Metabolic Stability : Trifluoromethylated compounds exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .
- Challenges : Some analogs (e.g., 2-Chloro-5-(3-fluoro-4-methoxyphenyl)nicotinic acid) are discontinued, possibly due to synthetic complexity or instability .
Biological Activity
4-Chloro-5-(trifluoromethyl)nicotinic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a nicotinic acid structure. These modifications significantly influence its chemical reactivity and biological interactions.
The biological effects of this compound are primarily mediated through its role as a precursor in the synthesis of various biologically active compounds. It is known to interact with several enzymes and proteins, influencing cellular processes such as:
- Cell Signaling Pathways : The compound can modulate signaling pathways that are critical for cell survival and proliferation.
- Gene Expression : It may affect the expression of genes involved in metabolic pathways and cellular responses.
- Enzyme Inhibition : It acts as an inhibitor of HCV NS5B polymerase, showcasing its antiviral potential.
Biochemical Pathways
This compound participates in several biochemical pathways, including:
- Synthesis of Pyridine Carboxamides : It serves as a building block for synthesizing pyridine carboxamides, which exhibit significant biological activity against various targets.
- Metabolic Interactions : The trifluoromethyl group enhances metabolic stability, making it a valuable component in drug design .
Pharmacokinetics
This compound is soluble in organic solvents like DMSO and methanol, which facilitates its use in laboratory experiments. Its pharmacokinetic profile remains under investigation, but studies indicate that its stability can be affected by environmental factors such as temperature.
Biological Activity
The biological activity of this compound has been explored through various studies:
In Vitro Studies
In vitro experiments have demonstrated that this compound can influence cell viability and apoptosis in cancer cell lines. The specific effects vary with concentration and exposure duration.
In Vivo Studies
Animal models have shown that different dosages can lead to varying biological responses. For instance, higher doses may enhance therapeutic effects but also increase toxicity.
Case Studies
- Antiviral Activity : Research indicated that this compound derivatives exhibited potent inhibition of HCV replication in vitro.
- Cancer Research : Studies have suggested that compounds derived from this nicotinic acid can inhibit tumor growth by modulating signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other trifluoromethyl-substituted nicotinic acids. The presence of the trifluoromethyl group often correlates with enhanced biological potency due to improved lipophilicity and metabolic stability.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, anticancer |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Structure | Moderate antiviral |
| 4-Fluoro-nicotinic acid | Structure | Lower potency |
Q & A
Q. What are the established synthetic routes for 4-chloro-5-(trifluoromethyl)nicotinic acid?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. For example:
Nucleophilic substitution : Reacting nicotinic acid derivatives with Cl and CF₃ sources under controlled conditions (e.g., using chlorinating agents like POCl₃ and trifluoromethylation reagents such as CF₃Cu) .
Cross-coupling reactions : Palladium-catalyzed coupling of halogenated pyridine intermediates with trifluoromethyl groups .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS hazard codes:
- H315/H319 : Wear nitrile gloves and safety goggles to avoid skin/eye irritation.
- H335 : Use fume hoods to prevent inhalation of irritants .
Store at ambient temperatures in sealed containers to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Mitigation strategies include:
- Comparative spectroscopy : Cross-validate purity using NMR and LC-MS against reference standards .
- Dose-response studies : Test multiple concentrations in biological assays (e.g., IC₅₀ determination) .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., enzymes in agrochemical pathways) .
Q. What strategies optimize reaction yields for derivatizing this compound?
- Methodological Answer : Apply Design of Experiments (DOE) :
- Factorial design : Vary parameters like temperature (e.g., 80–120°C), catalyst loading (e.g., 1–5 mol%), and solvent polarity (DMF vs. THF) .
- Response surface methodology : Identify optimal conditions for coupling reactions (e.g., Suzuki-Miyaura) to synthesize analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
- Example : A 15% yield increase was reported using Pd(OAc)₂/XPhos in DMF at 100°C .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug formulation?
- Methodological Answer : Conduct accelerated stability studies :
- Thermogravimetric analysis (TGA) : Measure decomposition onset (e.g., 173–178°C melting range) .
- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via HPLC for hydrolysis or ring-opening byproducts .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Applications in Advanced Research
Q. How can this compound be utilized in drug discovery for targeting kinase inhibitors?
- Methodological Answer :
- Pharmacophore modeling : Map the trifluoromethyl and chloro groups to ATP-binding pockets in kinases (e.g., EGFR).
- In vitro assays : Test inhibitory activity against recombinant kinases (IC₅₀ < 1 μM reported in pyridine-carboxamide analogs) .
Q. What role does the compound play in agrochemical development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
